1,6-Dideoxynojirimycin

描述

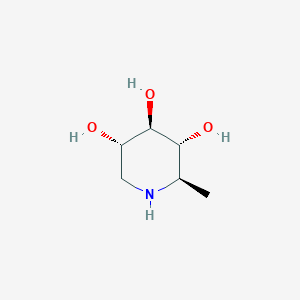

Structure

3D Structure

属性

CAS 编号 |

73861-92-4 |

|---|---|

分子式 |

C6H13NO3 |

分子量 |

147.17 g/mol |

IUPAC 名称 |

(2R,3R,4R,5S)-2-methylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChI 键 |

VYOCYWDJTQRZLC-JGWLITMVSA-N |

SMILES |

CC1C(C(C(CN1)O)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O |

规范 SMILES |

CC1C(C(C(CN1)O)O)O |

同义词 |

1,6-dideoxynojirimycin |

产品来源 |

United States |

Synthesis and Derivatization Strategies for 1,6 Dideoxynojirimycin and Its Analogues

Stereoselective Chemical Synthesis Methodologies

Asymmetric Hetero-Diels-Alder Reactions

The asymmetric hetero-Diels-Alder reaction is a powerful tool for constructing the chiral piperidine (B6355638) core of 1,6-dideoxynojirimycin and its analogues. nih.gov This cycloaddition reaction allows for the formation of aza- and oxa-heterocycles with multiple stereogenic centers. nih.gov

One notable approach involves the reaction of a chiral chloro-nitroso derivative of D-mannose with sorbaldehyde O-methyloxime. researchgate.netwiley.com This reaction proceeds with excellent enantioselectivity (ee > 99%) to yield a chiral cycloadduct. researchgate.netwiley.com Subsequent osmylation of this primary cycloadduct leads to a diol. researchgate.netwiley.com This diol serves as a key intermediate that can be further transformed. For instance, catalytic hydrogenolysis of the diol can produce 1,6-dideoxy-D-allo-nojirimycin. researchgate.netwiley.com

Nucleophilic Ring Opening Reactions (e.g., cyclic sulfates)

Nucleophilic ring-opening of cyclic sulfates is a versatile and efficient method for introducing new functionalities and altering the stereochemistry of sugar-derived intermediates. researchgate.net Cyclic sulfates, readily formed from diols, exhibit high reactivity towards nucleophiles. researchgate.net

In the synthesis of this compound, a cyclic sulfate (B86663) intermediate can be prepared from a diol precursor. researchgate.netwiley.com The Sharpless method, involving the formation of a cyclic sulfate followed by nucleophilic ring opening, is a key strategy. wiley.com For example, a diol can be reacted with thionyl chloride and then oxidized to form the cyclic sulfate. wiley.com Nucleophilic attack on this cyclic sulfate, for instance by an azide (B81097) ion, followed by reduction, allows for the stereoselective synthesis of this compound. researchgate.netcsic.es The regioselectivity of the ring-opening can be influenced by the substrate and reaction conditions. unirioja.es

This strategy has been successfully employed to synthesize not only this compound but also its stereoisomers, such as 1,6-dideoxy-D-gulo-nojirimycin. researchgate.netwiley.com

Organocatalyzed Approaches (e.g., aldol (B89426) reactions)

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of complex molecules, including iminosugars. researchgate.netsciencesconf.org Organocatalyzed aldol reactions, in particular, have been utilized in the synthesis of 1,5,6-trideoxy-1,5-imino-hexitols, which are related to this compound. researchgate.net

For instance, a diastereoselective syn aldol reaction of (S)-isoserinal hydrate (B1144303) with hydroxyacetone (B41140) or 1-hydroxy-2-octanone, promoted by amino acid-based catalysts, can achieve diastereoselectivities of up to 8:1. researchgate.net This approach provides an efficient route to these important carbohydrate mimics. researchgate.net While direct synthesis of this compound via this specific aldol reaction is not explicitly detailed in the provided context, the methodology highlights the potential of organocatalysis in constructing the core structures of such iminosugars.

Metathesis Reactions (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) is a highly effective method for the formation of cyclic compounds, including the piperidine ring of this compound and its analogues. researchgate.netwikipedia.org This reaction typically involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium-based catalysts like Grubbs catalysts. beilstein-journals.orgorganic-chemistry.org

One synthetic route to ent-1,6-dideoxynojirimycin involves the creation of a tetrahydropyridine (B1245486) scaffold via RCM. beilstein-journals.orgacs.org The starting material, a diene precursor, is subjected to a Grubbs II catalyst to forge the ring system in high yield. acs.org Subsequent stereodivergent dihydroxylation of the resulting tetrahydropyridine, via a common epoxide intermediate, can lead to the desired ent-1,6-dideoxynojirimycin with excellent diastereoselectivity. beilstein-journals.orgacs.org This approach has been described as a highly expeditious synthesis of this enantiomer. acs.org

The RCM strategy has been widely applied in the synthesis of various polyhydroxylated piperidines and other nitrogen heterocycles due to its functional group tolerance and efficiency in forming 5- to 30-membered rings. researchgate.netwikipedia.orgnih.gov

Double-Reductive Amination of Dicarbonyl Sugars

A stereoselective synthesis of this compound can be achieved through the double-reductive amination of a dicarbonyl sugar. ias.ac.inacs.orgacs.org This method provides a direct route to the piperidine ring system from an acyclic precursor. ias.ac.inacs.org

The general strategy involves the reaction of a suitable dicarbonyl sugar with an amine source, followed by reduction to form the cyclic amine. This approach has been successfully applied to the synthesis of this compound and other iminosugars. acs.orgacademictree.org The stereochemical outcome of the reaction is crucial and can be controlled to afford the desired stereoisomer. ias.ac.inacs.org This method represents an efficient pathway for the construction of the this compound core. ias.ac.inacs.org

Synthesis from D-Glucose Derived Precursors

D-Glucose is a readily available and inexpensive chiral starting material, making it an attractive precursor for the synthesis of various iminosugars, including this compound. wiley.comdntb.gov.ua Several synthetic strategies have been developed that utilize D-glucose as the chiral pool starting material.

One approach involves the transformation of D-glucose into a suitable intermediate that can then be cyclized to form the piperidine ring. For instance, a key intermediate can be derived from D-glucose and then subjected to a series of reactions, including the formation of a cyclic sulfate and subsequent nucleophilic ring-opening, to yield this compound. wiley.com Another strategy involves the preparation of a dicarbonyl sugar from D-glucose, which can then undergo double-reductive amination to afford the target molecule. ias.ac.in The use of D-glucose as a starting material provides a cost-effective and enantiomerically pure pathway to this compound and its analogues. wiley.comdntb.gov.ua

Data Tables

Table 1: Key Intermediates and Reactions in the Synthesis of this compound and Analogues

| Starting Material/Intermediate | Reaction Type | Product | Reference |

| Chiral chloro-nitroso derivative of D-mannose and sorbaldehyde O-methyloxime | Asymmetric Hetero-Diels-Alder | Chiral cycloadduct | researchgate.netwiley.com |

| Diol intermediate | Nucleophilic ring opening of cyclic sulfate | This compound | researchgate.netwiley.com |

| (S)-Isoserinal hydrate and hydroxyacetone | Organocatalyzed aldol reaction | 1,5,6-Trideoxy-1,5-imino-hexitol | researchgate.net |

| Diene precursor | Ring-Closing Metathesis (RCM) | Tetrahydropyridine scaffold | beilstein-journals.orgacs.org |

| Dicarbonyl sugar | Double-reductive amination | This compound | ias.ac.inacs.org |

| D-Glucose | Multi-step synthesis | This compound | wiley.comias.ac.in |

Nitro-Mannich (Aza-Henry) Reactions for Aminated Analogues (e.g., 6-amino-1,6-dideoxynojirimycin)

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org This reaction is particularly valuable for synthesizing β-nitroamines, which are versatile intermediates that can be readily converted to 1,2-diamines—a key structural feature in many biologically active compounds, including aminated aza sugars. nih.gov

One notable application of this reaction is in the asymmetric synthesis of 6-amino-1,6-dideoxynojirimycin, an analogue of deoxymannojirimycin that serves as a precursor for a variety of glycosidase inhibitors. nih.gov An indium-catalyzed aza-Henry reaction has been successfully employed for this purpose. nih.gov The reaction's utility extends to the assembly of complex molecules, where it can establish crucial stereocenters. For instance, a reductive nitro-Mannich reaction has been used to create the 1,2-diamine fragment of natural products, defining the relative stereochemistry at C-5/C-6. nih.gov

Researchers have also developed enantioselective nitro-Mannich reactions using organocatalysts, such as quinidine-urea catalysts, to produce nitro-substituted lactams which can be further derivatized. nih.gov These methods often provide high diastereoselectivity and enantioselectivity, making them highly efficient for creating chiral building blocks for complex syntheses. wikipedia.orgnih.gov

Enzyme-Catalyzed Organic Synthesis Approaches for Aza Sugars

Enzyme-catalyzed synthesis offers a practical and environmentally friendly alternative to traditional chemical methods for producing aza sugars. glycoforum.gr.jp These reactions are typically conducted in aqueous media at room temperature and avoid the need for complex protection and deprotection steps. glycoforum.gr.jp

A pioneering example is the use of a dehydrogenase from Gluconobacter oxydans to selectively oxidize a hydroxyl group in a glucose derivative, a key step in the synthesis of deoxynojirimycin (DNJ). glycoforum.gr.jp In the 1990s, a more versatile approach using aldolase-catalyzed reactions was established. glycoforum.gr.jp Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, such as fructose-1,6-diphosphate (B8644906) (FDP)-aldolase, have been widely used. For example, DNJ and deoxymannojirimycin (DMJ) can be synthesized in three steps from 3-azido-2-hydroxy-propanal and DHAP using FDP-aldolase. glycoforum.gr.jpacs.org

The choice of enzyme can influence the stereochemical outcome, allowing for the synthesis of different aza sugar isomers. For instance, substituting FDP-aldolase with fuculose-1-phosphate aldolase (B8822740) leads to the formation of deoxygalactostatin. glycoforum.gr.jp More recently, L-threonine aldolase, which uses glycine (B1666218) as its enolate substrate, has expanded the scope of enzymatic aldol reactions for aza sugar synthesis. glycoforum.gr.jp Chemo-enzymatic strategies, combining chemical reactions with enzymatic steps like resolution with penicillin G acylase, have also been employed to synthesize aza sugars such as 1,4-dideoxyallonojirimycin and 1,4-dideoxymannojirimycin. researchgate.net

Biosynthetic Pathways and Production Enhancement of Deoxynojirimycin

Precursors and Metabolic Intermediates in Microbial Biosynthesis (e.g., from Streptomyces lavendulae, Bacillus species)

The biosynthesis of 1-deoxynojirimycin (B1663644) (DNJ) in microorganisms like Streptomyces and Bacillus species primarily utilizes D-glucose as a precursor. wikipedia.orgfrontiersin.org The pathway is closely linked to glycolysis. frontiersin.orgnih.gov In Bacillus subtilis, the process begins with the conversion of D-glucose to fructose-6-phosphate (B1210287). wikipedia.org This is followed by a series of enzymatic reactions initiated by a gene cluster known as tyb, which includes genes for an aminotransferase (gabT1), a phosphatase (yktc1), and an oxidoreductase (gutB1). wikipedia.org

The key metabolic intermediates in this pathway have been identified through various studies. GabT1 catalyzes a transamination at the C2 position of fructose-6-phosphate, which is then dephosphorylated by Yktc1 to yield 2-amino-2-deoxy-D-mannitol (ADM), a crucial precursor. wikipedia.org In Streptomyces lavendulae, the biosynthesis also starts from fructose-6-phosphate and proceeds through amination and dephosphorylation to form ADM. frontiersin.orgnih.gov Subsequent oxidation of ADM at the C6 hydroxyl group leads to a 6-oxo intermediate that cyclizes to form mannojirimycin (MJ). wikipedia.org Epimerization at the C2 position of MJ yields nojirimycin (B1679825) (NJ), which is then dehydrated and reduced to form the final product, 1-DNJ. wikipedia.org

While glucose is the primary precursor, studies have shown that other carbon sources can also influence DNJ production. nih.gov Lysine has also been suggested as a potential precursor in microbes, though the pathways are not as well-defined as the glucose-based route. rsc.orgrsc.org

Enzymatic Steps and Cyclization Mechanisms (e.g., C2-N-C6 cyclization)

The enzymatic cascade leading to 1-deoxynojirimycin (DNJ) involves several key transformations and a characteristic cyclization event. The biosynthesis in both Bacillus subtilis and Streptomyces lavendulae proceeds through a C2-N-C6 cyclization mechanism. wikipedia.orgfrontiersin.orgnih.gov This was confirmed by isotope-labeling studies using [1-¹³C] and [2-¹³C] glucose, which showed that the label at C1 of glucose ends up at C6 of DNJ, and the label at C2 of glucose is found at C5 of DNJ. nih.gov This indicates an inversion of the glucose carbon skeleton during the synthesis.

The key enzymatic steps are as follows:

Transamination: An aminotransferase (GabT1 in B. subtilis) introduces an amino group at the C2 position of fructose-6-phosphate. wikipedia.org

Dephosphorylation: A phosphatase (Yktc1 in B. subtilis) removes the phosphate group to form 2-amino-2-deoxy-D-mannitol (ADM). wikipedia.org

Oxidation: An oxidoreductase (GutB1 in B. subtilis) selectively oxidizes the C6 hydroxyl group of ADM, creating a 6-oxo intermediate. wikipedia.org

Cyclization: This 6-oxo intermediate spontaneously undergoes an intramolecular cyclization between the C2 amino group and the C6 carbonyl group (C2-N-C6 cyclization) to form the piperidine ring of mannojirimycin (MJ). wikipedia.org

Epimerization: An epimerase converts mannojirimycin to nojirimycin (NJ) by inverting the stereochemistry at the C2 position. wikipedia.org

Dehydration and Reduction: The final steps involve the dehydration (loss of the hydroxyl group at C1) and reduction of the resulting imine to yield 1-DNJ. wikipedia.org

Interestingly, a different cyclization mechanism, C1-N-C5, is observed in the plant Commelina communis, highlighting the diversity of biosynthetic pathways for the same compound across different organisms. yakken.jp

Strategies for Enhanced Production (e.g., precursor feeding, metabolism inhibitors, genetic engineering)

Several strategies have been developed to enhance the production of 1-deoxynojirimycin (DNJ) in microbial fermentations. These approaches aim to increase the flux through the biosynthetic pathway by manipulating precursor availability, inhibiting competing metabolic routes, and genetically modifying the production strains.

Precursor Feeding: Supplying the fermentation medium with precursors can significantly boost DNJ yields. Feeding glucose, the primary precursor, at specific time points during fermentation has been shown to increase DNJ titers. nih.gov For instance, adding glucose during the exponential growth phase of Streptomyces lavendulae resulted in a 96.4% increase in DNJ production. nih.gov The addition of precursor analogues like sorbose has also been found to enhance DNJ synthesis in S. lavendulae, while sorbitol supplementation was effective in Bacillus subtilis. frontiersin.orgnih.gov

Metabolism Inhibitors: Inhibiting metabolic pathways that compete for precursors can redirect the metabolic flux towards DNJ synthesis. The use of iodoacetic acid, an inhibitor of the glycolysis pathway, and sodium citrate, which can act as a metabolic regulator, has been shown to increase DNJ production in S. lavendulae. frontiersin.orgnih.gov A combined strategy of adding sodium citrate, sorbose, iodoacetic acid, and glucose at different stages of fermentation led to a 3.3-fold increase in the DNJ titer, reaching 296.56 mg/L. frontiersin.orgnih.gov

Genetic Engineering: Metabolic engineering of production strains offers a powerful approach to enhance DNJ yields. This involves overexpressing key genes in the DNJ biosynthetic cluster or modifying central carbon metabolism to increase the supply of precursors. In Bacillus amyloliquefaciens, weakening the phosphotransferase system (PTS) for glucose uptake while strengthening non-PTS pathways increased the DNJ yield by 4.27-fold. nih.gov Further modifications, including weakening phosphofructokinase and overexpressing fructose (B13574) phosphatase and glucose-6-phosphate isomerase to increase the fructose-6-phosphate pool, led to a final yield of 478.62 mg/L in shake flasks and 1632.50 mg/L in a 3 L fermenter, the highest reported yield to date. nih.gov Overexpression of the DNJ synthase genes (gabT1, yktC1, and gutB1) has also been shown to improve DNJ production. researchgate.net In Escherichia coli, a heterologous host, pathway engineering for the precursor fructose-6-phosphate combined with media optimization resulted in a production of ~273 mg/L of 1-DNJ. nih.gov

Table 1: Strategies for Enhanced 1-Deoxynojirimycin (DNJ) Production

| Strategy | Microorganism | Method | Key Findings | Reference |

|---|---|---|---|---|

| Precursor Feeding | Streptomyces lavendulae | Addition of glucose (5 g/L) at 24h | DNJ titer raised by 96.4% | nih.gov |

| Precursor Analogue Feeding | Streptomyces lavendulae | Addition of sorbose (2 g/L) at 0h | DNJ production enhanced by 37.2% | nih.gov |

| Metabolism Inhibitors | Streptomyces lavendulae | Combined addition of sodium citrate, sorbose, iodoacetic acid, and glucose | DNJ titer reached 296.56 mg/L (3.3-fold increase) | frontiersin.orgnih.gov |

| Genetic Engineering | Bacillus amyloliquefaciens | Weakening PTS, strengthening non-PTS pathway, and optimizing precursor supply | DNJ yield reached 1632.50 mg/L in a 3 L fermenter | nih.gov |

| Genetic Engineering | Escherichia coli (heterologous host) | Pathway engineering for fructose-6-phosphate and media optimization | DNJ production of ~273 mg/L | nih.gov |

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is an active area of research aimed at exploring structure-activity relationships and developing new compounds with improved or novel biological activities. These synthetic efforts often involve multi-step sequences starting from chiral precursors or employing asymmetric reactions to control the stereochemistry of the final products.

One common strategy involves the use of asymmetric hetero-Diels-Alder reactions. For example, the reaction of a chiral chloro-nitroso derivative of D-mannose with hexadienal dimethylacetal can produce a chiral cycloadduct with high diastereoselectivity. researchgate.net This adduct can then be converted through a series of chemical transformations, including osmylation and catalytic hydrogenolysis, into 1,6-dideoxy-D-allo-nojirimycin. researchgate.netwiley.com Further manipulations, such as nucleophilic ring-opening of a cyclic sulfate intermediate, can provide access to other isomers like this compound and 1,6-dideoxy-D-gulo-nojirimycin. researchgate.netwiley.com

Another approach utilizes ring-closing metathesis (RCM) as a key step. The synthesis of ent-1,6-dideoxynojirimycin has been achieved with excellent diastereoselectivity starting from N-Boc-L-alanine methyl ester, involving a stereodivergent dihydroxylation of a common epoxide intermediate. beilstein-journals.orgresearchgate.net

The synthesis of aminated derivatives, such as 6-amino-1,6-dideoxynojirimycin, often starts with the introduction of an azide group, which can then be reduced to the desired amine. A selectively protected 6-azido compound can be prepared in several steps and serves as a valuable precursor for various derivatives of 6-amino-1,6-dideoxynojirimycin. capes.gov.br

Structural Modifications and their Synthetic Routes

The structural modification of this compound is crucial for developing analogues with enhanced biological activity and improved pharmacokinetic properties. These modifications often involve the deoxygenation at specific positions or the introduction of different functional groups.

Several synthetic routes have been established for this compound and its derivatives. One approach involves the use of a protected 6-deoxy-D-xylo-5-hexulose as a substrate for double reductive amination. lookchem.com Another method utilizes an asymmetric Diels-Alder reaction of sorbaldehyde O-methyloxime with a chiral chloronitroso derivative of mannose. lookchem.comwiley.com Enzymatic aldol condensation of 3-azido-2-hydroxy-propanal and dihydroxyacetone phosphate also provides a pathway to this class of compounds. lookchem.com

A general and efficient method for synthesizing both 1,5-dideoxy- and 1,5,6-trideoxy-1,5-iminoalditols starts from readily available β-glycosides. lookchem.com This strategy allows for the deoxygenation at the C-6 position during the reduction step if it carries an acetoxy group, leading to trideoxy imino sugars. lookchem.com If deacetylation is performed before the oxime reduction, dideoxy compounds are formed. lookchem.com

Furthermore, an efficient 'one-pot' approach has been developed for the synthesis of N-alkylated this compound derivatives with high stereoselectivity. nih.gov This method has been instrumental in exploring the structure-activity relationships of these compounds. nih.gov The incorporation of hydrophobic N-alkyl substituents has been shown to improve the inhibitory potency of some iminosugars, which is consistent with the presence of a hydrophobic pocket near the active site of the target enzyme. csic.es

Ring-closing metathesis (RCM) has also emerged as a powerful tool in the synthesis of polyhydroxylated piperidines, including analogues of this compound. researchgate.netacs.org This strategy often involves the creation of a tetrahydropyridine scaffold which can then be further functionalized. acs.orgnih.gov

| Starting Material | Key Reaction | Product | Reference |

| Protected 6-deoxy-D-xylo-5-hexulose | Double reductive amination | This compound | lookchem.comacs.orgacs.org |

| Sorbaldehyde O-methyloxime and chiral chloronitroso derivative | Asymmetric Diels-Alder reaction | This compound | lookchem.comwiley.com |

| 3-Azido-2-hydroxy-propanal and dihydroxyacetone phosphate | Enzymatic aldol condensation | This compound | lookchem.com |

| β-Glycosides | Oxime formation and reduction | 1,5-Dideoxy- and 1,5,6-trideoxy-1,5-iminoalditols | lookchem.com |

| N-Boc-L-alanine methyl ester | Ring-closing metathesis | ent-1,6-dideoxynojirimycin | acs.orgnih.gov |

Chimeric Compounds and Conjugates (e.g., 1-deoxynojirimycin-chrysin conjugates)

To enhance the therapeutic potential of deoxynojirimycin derivatives, researchers have explored the synthesis of chimeric compounds and conjugates. This strategy aims to combine the inhibitory properties of the iminosugar with the beneficial effects of other molecules, such as flavonoids. nih.gov

An example of this approach is the synthesis of 1-deoxynojirimycin-chrysin conjugates. nih.govrsc.org Chrysin, a naturally occurring flavonoid, possesses various physiological effects, including antidiabetic and antioxidant properties. nih.gov However, the application of 1-deoxynojirimycin can be limited by its poor lipophilicity and low bioavailability. nih.govrsc.org By linking 1-deoxynojirimycin to chrysin, researchers aimed to overcome these limitations. nih.gov

Three novel 1-deoxynojirimycin-chrysin conjugates were designed and synthesized. nih.govrsc.org Among these, a conjugate linked by an undecane (B72203) chain demonstrated excellent α-glucosidase inhibitory activity. nih.govrsc.org Kinetic analyses revealed that this compound acts as a reversible and mixed-competitive inhibitor of α-glucosidase. nih.govrsc.org The synthesis of such conjugates represents a promising strategy to develop more potent and effective therapeutic agents. nih.govresearchgate.net

| Conjugate | Linker | Biological Activity | Reference |

| 1-deoxynojirimycin-chrysin | Undecane chain | Excellent α-glucosidase inhibitory activity (IC50 = 0.51 ± 0.02 μM) | nih.govrsc.org |

Stereoisomeric Variants (e.g., 1,6-dideoxy-D-allo-nojirimycin, 1,6-dideoxy-D-gulo-nojirimycin)

The stereochemistry of iminosugars plays a critical role in their biological activity. The synthesis of stereoisomeric variants of this compound allows for a detailed investigation of structure-activity relationships.

A key synthetic strategy for accessing stereoisomers such as 1,6-dideoxy-D-allo-nojirimycin and 1,6-dideoxy-D-gulo-nojirimycin involves an asymmetric hetero-Diels-Alder reaction. wiley.comresearchgate.net The reaction between sorbaldehyde O-methyloxime and a chiral chloro-nitroso derivative derived from D-mannose yields a chiral cycloadduct with high enantioselectivity. wiley.comresearchgate.net

Subsequent chemical transformations of this cycloadduct lead to the desired stereoisomers. For instance, catalytic hydrogenolysis of the diol intermediate can yield 1,6-dideoxy-D-allo-nojirimycin. wiley.comresearchgate.net Furthermore, the nucleophilic ring-opening of a cyclic sulfate intermediate provides a straightforward route to both this compound and 1,6-dideoxy-D-gulo-nojirimycin. wiley.comresearchgate.net The ability to synthesize these distinct stereoisomers is crucial for understanding how the spatial arrangement of the hydroxyl groups influences their interaction with target enzymes. vulcanchem.com

| Stereoisomer | Key Synthetic Step | Precursor | Reference |

| 1,6-dideoxy-D-allo-nojirimycin | Catalytic hydrogenolysis | Diol from asymmetric Diels-Alder reaction | wiley.comresearchgate.net |

| 1,6-dideoxy-D-gulo-nojirimycin | Nucleophilic ring opening | Cyclic sulfate from diol intermediate | wiley.comresearchgate.net |

| ent-1,6-dideoxynojirimycin | Stereodivergent dihydroxylation | Tetrahydropyridine intermediate | beilstein-journals.orgnih.gov |

Molecular Mechanisms of Action

Glycosidase Inhibition Profile of 1,6-Dideoxynojirimycin and Related Iminosugars

The inhibitory activity of this compound and related iminosugars stems from their structural resemblance to the natural carbohydrate substrates of glycosidase enzymes. This molecular mimicry allows them to bind to the enzyme's active site, interfering with the hydrolysis of glycosidic bonds. nih.gov The piperidine (B6355638) ring of these compounds mimics the pyranose form of monosaccharides, and the nitrogen atom, which is typically protonated at physiological pH, mimics the charge of the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. nih.gov

Iminosugars, including derivatives of this compound, predominantly function as competitive inhibitors of glycosidases. researchgate.nettandfonline.com This mode of inhibition occurs because the inhibitor molecule directly competes with the natural substrate for binding to the enzyme's active site. mmcmodinagar.ac.in The binding is typically reversible, meaning the inhibitor can associate and dissociate from the enzyme. For instance, studies on related iminosugars have demonstrated competitive inhibition kinetics. A derivative of 1-deoxynojirimycin (B1663644) was found to be a competitive inhibitor of α-glucosidase. researchgate.net Similarly, 4-O-β-D-glucopyranosyl-1,6-dideoxynojirimycin and 4-O-β-cellobiosyl-1,6-dideoxynojirimycin have been shown to competitively inhibit β-1,4-glucanase. tandfonline.com Deoxyfuconojirimycin, another related iminosugar, acts as a potent and competitive inhibitor of human liver α-L-fucosidase. researchgate.net This competitive and reversible mechanism is a hallmark of iminosugars that act as substrate analogues.

The binding of iminosugar inhibitors like this compound to the active site of a glycosidase is stabilized by a network of non-covalent interactions. mmcmodinagar.ac.in These interactions are similar to those formed by the natural substrate and are crucial for the inhibitor's potency and specificity. The primary forces involved include:

Hydrogen Bonding: The hydroxyl groups on the iminosugar ring form multiple hydrogen bonds with polar amino acid residues (such as aspartate, glutamate, asparagine, and glutamine) within the enzyme's active site. researchgate.netlibretexts.org These interactions are critical for the correct orientation and stabilization of the inhibitor in the binding pocket.

Electrostatic Interactions: The protonated nitrogen atom in the piperidine ring can form strong ionic interactions with negatively charged carboxylate residues (aspartate or glutamate) that often function as the catalytic nucleophile or acid/base catalyst in the active site. mmcmodinagar.ac.in

Hydrophobic Interactions: While hydrogen bonding is dominant, hydrophobic interactions also play a significant role. The C-H bonds of the piperidine ring can interact with nonpolar or aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the active site. mmcmodinagar.ac.in Some glycosidases, such as α-L-fucosidase, are known to have hydrophobic regions in or near their active sites, which can be exploited by inhibitors with less polar features, such as the deoxy portions of this compound. acs.org

These combined interactions allow the iminosugar to fit snugly into the active site, effectively blocking the entry and processing of the natural substrate. libretexts.org

The interaction between an enzyme and an inhibitor like this compound is not a simple lock-and-key process. Instead, it often involves dynamic conformational changes in the enzyme structure, a concept known as "induced fit". libretexts.orgnumberanalytics.com Upon binding of the inhibitor, the enzyme can undergo subtle yet significant structural rearrangements to achieve a more complementary and stable complex. purdue.edu

Analysis of enzyme-substrate complexes reveals that these conformational changes, while often small (typically around 1 Å root-mean-square deviation), are functionally important. nih.govwordpress.com The binding residues in the active site tend to exhibit larger motions in their protein backbone, while both catalytic and binding residues show considerable side-chain flexibility. nih.govwordpress.com These adjustments help to properly align the catalytic residues and optimize the network of interactions with the inhibitor, thereby stabilizing the bound state. purdue.edu This induced-fit mechanism ensures a high degree of specificity and affinity, as the enzyme molds itself around the shape and chemical properties of the bound ligand. libretexts.org

This compound and its analogues exhibit a wide range of inhibitory activities against various glycosidases. Their specificity is dictated by the stereochemistry and pattern of hydroxylation on the iminosugar ring, which determines how well they fit into the active site of a particular enzyme. The absence of hydroxyl groups at the C-1 and C-6 positions in this compound significantly influences its binding profile compared to fully hydroxylated counterparts like nojirimycin (B1679825).

Research has shown varied inhibitory profiles for related iminosugars against a panel of glycosidases:

α-Glucosidase and Isomaltase: Derivatives of deoxynojirimycin are well-known inhibitors of α-glucosidases, including intestinal sucrase and isomaltase. nih.govnih.gov

β-Galactosidase and Lactase: Certain isomers of 1,2-dideoxynojirimycin have shown potent inhibitory activity against rat intestinal lactase and bovine liver cytosolic β-galactosidase. nih.gov

α-Galactosidase: The D-galacto isomer of 1-deoxynojirimycin is a powerful inhibitor of α-galactosidase. nih.gov A synthetic derivative of this compound has also been found to be a potent inhibitor of this enzyme. researchgate.net

α-L-Rhamnosidase: 1,6-dideoxy-L-sornojirimycin is a good inhibitor of α-L-rhamnosidase. researchgate.net 1-Deoxy-L-rhamnojirimycin has also been synthesized for its potential as a selective α-L-rhamnosidase inhibitor. tandfonline.com

α-L-Fucosidase: Deoxyfuconojirimycin is a highly potent inhibitor of human liver α-L-fucosidase. researchgate.net 1,6-dideoxy-L-sornojirimycin also shows good inhibitory activity against α-L-fucosidases from bovine sources. researchgate.net

α-Mannosidase: The natural product nojirimycin B has been shown to inhibit rat epididymal α-mannosidase. researchgate.net

The following table summarizes the inhibitory activities of various iminosugars related to this compound.

For example, a study comparing various stereoisomers of 1-deoxynojirimycin (DNJ) revealed significant differences in their inhibitory profiles:

d-galacto-DNJ is a potent inhibitor of lysosomal α-galactosidase, with an IC50 value of 90 nM. acs.org

l-allo-DNJ is a moderate inhibitor of α-mannosidase, with an IC50 of 64 µM. acs.org

Interestingly, d-manno-DNJ is a much better inhibitor of α-L-fucosidase than it is of α-mannosidase. In a direct comparison, l-allo-DNJ was found to be a more effective inhibitor of α-mannosidase than d-manno-DNJ. acs.org

This demonstrates that the inhibitory profile does not always correspond to the parent sugar of the iminosugar. The synthesis of specific enantiomers, such as 1-deoxy-L-rhamnojirimycin or the L-enantiomer of this compound (ent-1,6-dDNJ), is a key strategy for developing highly selective inhibitors that can target specific enzymes. tandfonline.combeilstein-journals.org

The following table highlights the differential potency of various D- and L-iminosugar stereoisomers.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, certain derivatives of this compound have been shown to modulate cellular signaling pathways, particularly those involved in the immune response. Research into N-alkylated derivatives of this compound has revealed immunosuppressive properties. researchgate.netnih.gov

Specifically, these synthetic iminosugars were found to inhibit the release of interferon-gamma (IFN-γ) and interleukin-4 (IL-4) from mouse splenocytes. nih.gov IFN-γ and IL-4 are key cytokines that characterize the Th1 and Th2 immune responses, respectively. By suppressing the secretion of these signaling molecules, the N-alkylated this compound derivatives demonstrate potential as immunosuppressive agents. researchgate.netnih.gov This activity suggests that the effects of these iminosugars can extend beyond simple glycosidase inhibition to the complex regulation of cytokine networks, opening up different avenues for their potential application.

Activation of Antioxidant Pathways (e.g., NRF2/OGG1 signaling)

Studies on 1-Deoxynojirimycin (DNJ), a closely related alkaloid, have demonstrated its capacity to activate crucial antioxidant defense mechanisms. mdpi.comresearchgate.net A key pathway involved is the NRF2/OGG1 signaling cascade. mdpi.comresearchgate.net Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and DNA repair proteins. mdpi.com Under conditions of oxidative stress, NRF2 translocates to the nucleus and initiates the transcription of target genes. mdpi.com

Research indicates that DNJ treatment can increase the expression of NRF2. mdpi.com This upregulation of NRF2 subsequently enhances the expression of its downstream targets, including heme oxygenase-1 (HO-1) and 8-oxoguanine DNA glycosylase (OGG1). mdpi.com OGG1 is a primary DNA glycosylase responsible for excising the oxidized base 8-oxoguanine (8-oxoG) from DNA, thereby preventing mutations and maintaining genomic integrity. nih.govfrontiersin.org By activating this NRF2/OGG1 axis, DNJ helps to mitigate oxidative DNA damage. mdpi.comresearchgate.net Studies have shown that this activation occurs via the AKT signaling pathway, which can positively regulate the expression of OGG1. researchgate.netnih.gov

Table 1: Effect of 1-Deoxynojirimycin (DNJ) on the NRF2/OGG1 Pathway

| Pathway Component | Observed Effect of DNJ Treatment | Reference |

| NRF2 Expression | Increased by ~23% in normal glucose and ~50% in high glucose conditions. | mdpi.com |

| HO-1 Expression | Increased, confirming NRF2 activation. | mdpi.com |

| OGG1 Expression | Upregulated via NRF2 activation. | mdpi.comresearchgate.net |

| Oxidative DNA Damage | Mitigated in human umbilical vein endothelial cells (HUVEC). | mdpi.comresearchgate.net |

Regulation of Cellular Oxidative Stress

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govmdpi.com This imbalance can lead to damage of vital cellular components, including nucleic acids, proteins, and lipids. nih.govnih.gov

Through the activation of the NRF2/OGG1 pathway as described above, 1-Deoxynojirimycin (DNJ) effectively contributes to the regulation of cellular oxidative stress. mdpi.comresearchgate.net By bolstering the cell's antioxidant defenses, DNJ helps to decrease the levels of damaging ROS. mdpi.com Research has specifically confirmed that DNJ treatment can alleviate high-glucose-induced oxidative DNA damage and cellular senescence in human umbilical vein endothelial cells (HUVEC). mdpi.comresearchgate.net This suggests that the compound's ability to activate endogenous antioxidant and DNA repair systems is a key mechanism in its protective effects against cellular stress. mdpi.com

Influence on Glucose Metabolism and Insulin (B600854) Signaling

1-Deoxynojirimycin (DNJ) is widely recognized for its impact on glucose metabolism, primarily through its ability to improve insulin sensitivity. nih.gov Insulin resistance, a state where cells respond inadequately to insulin, is a hallmark of type 2 diabetes. mdpi.com DNJ has been shown to alleviate this resistance by activating key components of the insulin signaling pathway in skeletal muscle and adipocytes. nih.govnih.gov

The primary mechanism involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. nih.gov Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of PI3K and subsequently AKT. nih.govmdpi.com Activated AKT promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.gov This process is crucial for the uptake of glucose into skeletal muscle and adipose tissue, thereby lowering blood glucose levels. nih.gov Studies in db/db mice, a model for type 2 diabetes, demonstrated that DNJ treatment significantly increased the phosphorylation of key signaling proteins, including IR-β, IRS1, PI3K, and AKT, which enhanced GLUT4 translocation without altering the total expression of these proteins. nih.gov

In adipocytes, DNJ has been found to modulate glucose homeostasis by influencing both the insulin receptor (IR) and adiponectin (ADIPO) signaling pathways, with a key effect on AMP-activated protein kinase (AMPK) and subsequent GLUT4 expression. nih.gov

Table 2: Influence of 1-Deoxynojirimycin (DNJ) on Glucose Metabolism and Insulin Signaling

| Target/Process | Effect of DNJ Treatment | Cell/Model System | Reference |

| PI3K/AKT Pathway | Increased phosphorylation (activation) of pathway components. | Skeletal muscle of db/db mice | nih.gov |

| GLUT4 Translocation | Significantly increased to the plasma membrane. | Skeletal muscle of db/db mice | nih.gov |

| Glucose Tolerance | Improved. | db/db mice | nih.gov |

| Insulin Sensitivity | Significantly improved. | db/db mice | nih.gov |

| AMPK/GLUT4 mRNA | Modulated expression, peaking at 5 µmol/L concentration. | 3T3-L1 adipocytes | nih.gov |

Interactions with Viral Non-Structural Proteins

Viral non-structural (NS) proteins are produced by a virus within an infected host cell and are essential for viral replication, assembly, and manipulation of the host's immune response. nih.govmdpi.com Unlike structural proteins, they are not incorporated into the final virion particle. mdpi.com This makes them attractive targets for antiviral drug development. nih.gov

Computational docking studies have suggested that 1-Deoxynojirimycin (DNJ) may serve as a potential inhibitor of certain viral non-structural proteins. researchgate.net Specifically, proteins from SARS-CoV-2, such as Nsp12 (the RNA-dependent RNA polymerase), Nsp14, and Nsp16, have been identified as potential targets for DNJ. researchgate.net These interactions are predicted based on the molecular structure of DNJ and its potential to fit into active or allosteric sites of these viral enzymes, thereby inhibiting their function and disrupting the viral life cycle. For flaviviruses like Dengue, NS proteins such as NS1, NS2B, and NS3 are crucial for forming the replication complex and are also considered key therapeutic targets. mdpi.complos.org While computational predictions provide a promising lead, further experimental validation is required to confirm these interactions and their therapeutic implications.

Pharmacological Chaperone Activity for Enzyme Stability and Trafficking

Beyond its role as an enzyme inhibitor, this compound and its analogs can function as pharmacological chaperones (PCs). This therapeutic strategy applies to genetic diseases caused by missense mutations that result in misfolded, but potentially functional, proteins. dovepress.comnih.gov

Biological Activities and Preclinical Research Applications

Antiviral Efficacy Investigations in Preclinical Models

Studies on Hepatitis Viruses (HBV, HCV) and Human Immunodeficiency Virus (HIV)

Derivatives of deoxynojirimycin have been explored for their antiviral properties. For instance, imino sugars are known to have the potential to inhibit the replication of Hepatitis B Virus (HBV) by interfering with viral secretion, a mechanism that may not be dependent on the inhibition of N-linked glycoprocessing. nih.gov Some aminosugar derivatives have also been investigated as potential agents against the Human Immunodeficiency Virus (HIV). capes.gov.br However, specific studies detailing the direct antiviral activity and mechanisms of 1,6-Dideoxynojirimycin against HBV, Hepatitis C Virus (HCV), and HIV are not extensively available in the current body of peer-reviewed literature. While the broader class of iminosugars, to which this compound belongs, has shown antiviral potential, dedicated research on this specific compound is required to ascertain its efficacy and mode of action against these viruses.

Anticancer and Antiproliferative Effects in Preclinical Models

The potential of iminosugars and their derivatives as anticancer agents has been an area of active investigation. The following sections detail the preclinical research into the anticancer effects of related deoxynojirimycin compounds, as specific data for this compound is limited.

In vitro Cytotoxicity and Antineoplastic Actions in Cancer Cell Lines (e.g., gastric adenocarcinoma, glioblastoma)

Studies on the related compound, 1-deoxynojirimycin (B1663644) (DNJ), have demonstrated cytotoxic effects against certain cancer cell lines. In one study, DNJ showed a significant reduction in the viability of a gastric adenocarcinoma cell line (ACP02) and a glioblastoma cell line (A172). frontiersin.org The cytotoxic impact was observed to be concentration-dependent. frontiersin.org Specifically, for the ACP02 cell line, concentrations of 9.6 mM and 19.3 mM were used, while for the A172 glioblastoma cell line, concentrations of 2.6 and 5.3 mM were tested. frontiersin.org The research indicated that DNJ was a potent antineoplastic agent against both glioblastoma and gastric adenocarcinoma in this in vitro model. frontiersin.org

Induction of Cell Cycle Arrest (e.g., G2/M phase)

The antiproliferative effects of deoxynojirimycin derivatives have been linked to their ability to interfere with the cell cycle of cancer cells. Research on 1-deoxynojirimycin (DNJ) has shown that it can induce cell cycle arrest at the G2/M phase in glioblastoma cells. frontiersin.org This phase is a critical checkpoint for DNA replication and the formation of the mitotic spindle. frontiersin.org The arrest in the G2/M phase can lead to DNA damage and the subsequent activation of cell death pathways. frontiersin.org

Activation of Cell Death Pathways (e.g., Necrosis, Apoptosis)

Preclinical studies on 1-deoxynojirimycin (DNJ) have revealed its ability to activate different cell death pathways in various cancer cell lines. In gastric adenocarcinoma cells (ACP02), treatment with DNJ primarily led to cell death through necrosis. frontiersin.org In contrast, in glioblastoma cells (A172), the induced cell death pathway was identified as apoptosis. frontiersin.org This differential response suggests that the mechanism of cell death induction by deoxynojirimycin derivatives may be cell-type specific. frontiersin.org

Targeting Metabolic Pathways in Cancer Cells

A hallmark of many cancer cells is their altered metabolism, often characterized by an increased reliance on glucose. drugtargetreview.com Iminosugars, due to their structural similarity to monosaccharides, have the potential to interfere with these metabolic pathways. The compound 1-deoxynojirimycin (DNJ) has been shown to reduce the production of superoxide (B77818) anions, a type of reactive oxygen species, in cancer cell lines, which may be a mechanism to prevent cancer progression. frontiersin.org The ability of cancer cells to reprogram their metabolism is a key area of research for developing targeted therapies. nih.govnih.gov While the specific effects of this compound on cancer cell metabolism have not been extensively documented, the known activities of related compounds suggest this as a potential area for future investigation.

Anti-obesity Research in Preclinical Models

Preclinical research data focusing specifically on the anti-obesity effects of this compound is not extensively detailed in the available scientific literature. While the related compound 1-Deoxynojirimycin (DNJ) has been investigated for its potential anti-obesity and antidiabetic properties, similar dedicated studies on this compound are not prominently featured. nih.govmdpi.comacs.orgmedchemexpress.com The structural difference, namely the absence of hydroxyl groups at the 1 and 6 positions, may influence its biological activity profile compared to other nojirimycin (B1679825) analogs. vulcanchem.com

Anti-inflammatory Investigations in Preclinical Models

Investigations into the anti-inflammatory potential of derivatives of this compound have yielded specific findings. A study focused on the synthesis of N-alkylated derivatives of this compound found that these synthetic iminosugars exhibited inhibitory effects on the release of certain cytokines from mouse splenocytes. researchgate.net This suggests that these compounds may have a role as immunosuppressive agents. researchgate.net

The key findings indicated that the N-alkylated derivatives could inhibit the secretion of Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4), two important cytokines involved in the immune response. researchgate.net The research demonstrated that these synthetic iminosugars could hold potential as a new scaffold for developing immunosuppressive agents. researchgate.net

| Compound Type | Model System | Observed Effect | Potential Application |

|---|---|---|---|

| N-alkylated this compound derivatives | Mouse Splenocytes | Inhibited release of IFN-γ and IL-4 | Immunosuppressive agents researchgate.net |

Antioxidant Properties and Mechanisms in Preclinical Models

Specific preclinical studies detailing the antioxidant properties and mechanisms of this compound are not prominently available in the reviewed literature. Research on the antioxidant capacities of iminosugars has often centered on other analogs, such as 1-Deoxynojirimycin (DNJ), which has been noted for its antioxidant and anti-inflammatory properties in various studies. researchgate.netfrontiersin.orgnih.govresearchgate.net However, dedicated research to evaluate whether this compound possesses similar free-radical scavenging capabilities or effects on antioxidant enzymes has not been identified in the provided sources.

Neuroprotective Effects of Related Derivatives in Preclinical Research

While research on this compound itself is limited, studies on related nojirimycin derivatives have shown potential neuroprotective effects. These compounds are investigated for their ability to interfere with pathological processes in neurodegenerative diseases. nih.gov

One area of research is in lysosomal storage disorders, which can have severe neurological manifestations. For instance, derivatives like 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) have been explored as prospective pharmacological chaperones. tandfonline.comtandfonline.com These molecules are designed to rescue mutant enzymes, such as β-hexosaminidase A (HexA), whose deficiency leads to Tay-Sachs disease, a neurodegenerative condition. tandfonline.comtandfonline.com By binding to the mutated enzyme, these chaperones can help it fold correctly, thereby restoring partial activity and potentially slowing disease progression. tandfonline.com

Other synthetic strategies have focused on creating novel nojirimycin derivatives to fine-tune their inhibitory profiles against various enzymes, which could have implications for neuroprotective interventions. acs.org The development of N,C-biantennary nojirimycin derivatives, for example, aims to create compounds with highly selective inhibitory activity. nih.govacs.org

| Related Derivative | Target Disease/Model | Mechanism of Action | Reference |

|---|---|---|---|

| 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) | Tay-Sachs Disease (Lysosomal Storage Disorder) | Acts as a pharmacological chaperone for mutant β-hexosaminidase A (HexA). | tandfonline.comtandfonline.com |

| N,C-biantennary nojirimycin derivatives | General Glycosidase Inhibition | Designed for selective inhibition of specific glycosidases, which may be relevant in various pathological processes. | nih.govacs.org |

Structure Activity Relationship Sar Studies of 1,6 Dideoxynojirimycin and Analogues

Impact of Stereochemistry on Biological Activity and Enzyme Specificity

The spatial arrangement of atoms, or stereochemistry, within an iminosugar molecule is a critical determinant of its biological function and specificity as an enzyme inhibitor. vulcanchem.com The polyhydroxylated piperidine (B6355638) or pyrrolidine (B122466) ring of these compounds mimics the structure of natural monosaccharides, allowing them to bind to the active sites of glycosidases. ub.edusemanticscholar.org The precise orientation of the hydroxyl groups and other substituents on the ring dictates the strength and nature of this interaction.

The biological activity of iminocyclitols is highly dependent on the stereochemistry at all carbon atoms of the ring system. beilstein-journals.org For instance, different stereoisomers of 1,6-dideoxynojirimycin, such as those with D-galacto or L-altro configurations, exhibit varied biological activities due to the different spatial arrangements of their hydroxyl groups. vulcanchem.com This stereochemical arrangement influences how the inhibitor fits into the enzyme's active site, which is a key factor for its inhibitory potential. vulcanchem.com

The configuration of the polyhydroxylated pyrrolidine ring has been shown to be a key factor in determining the glycosidase inhibitory activities of these compounds. researchgate.net For example, studies on pyrrolidine-based iminocyclitols have demonstrated that stereoisomers can exhibit different potencies and selectivities towards enzymes like O-GlcNAcase (OGA). nih.gov Structural analysis of how these inhibitors bind to a bacterial homolog of OGA has provided insights into the basis of their potency. nih.gov

Influence of Ring Substituents (e.g., hydroxyl groups, alkyl chains)

The presence, absence, and nature of substituents on the iminocyclitol ring significantly modulate the inhibitory activity and selectivity of these compounds. The hydroxyl (-OH) groups are particularly important as their number and stereochemical arrangement are key to mimicking the natural carbohydrate substrates of glycosidases.

The removal of hydroxyl groups at specific positions, a process known as deoxygenation, can drastically alter the interaction between the iminosugar and its target enzyme. vulcanchem.com In the case of this compound, the absence of hydroxyl groups at positions 1 and 6 is a defining structural feature that influences its binding affinity and specificity for different glycosidases. vulcanchem.com For instance, the replacement of the C-6 hydroxyl group in l-galacto-DNJ with a methyl group in deoxyfuconojirimycin (DFJ) leads to a significant increase in affinity for α-L-fucosidase, suggesting the presence of a hydrophobic region in or near the enzyme's active site. acs.org

The introduction of alkyl chains as substituents can also have a profound effect. For example, α-1-C-alkylated analogues of 1-deoxy-homonojirimycin have been isolated and shown to be α-glucosidase inhibitors. figshare.com This indicates that the presence of an alkyl group at the pseudoanomeric carbon (C-1) can be compatible with, and in some cases enhance, inhibitory activity. figshare.com The length and nature of these alkyl chains are also critical. Studies on 1-C-alkyl-1-deoxynojirimycin derivatives have shown a remarkable effect of the alkyl chain length on the glycosidase inhibitory profile, with some derivatives showing potent and selective inhibition of intestinal isomaltase. researchgate.net

Furthermore, the introduction of other functional groups can also fine-tune the activity. For example, modifications involving C-2, C-3, and C-4 hydroxyl groups of deoxynojirimycin (DNJ) generally lead to a loss of α-glucosidase activity. nih.gov However, exceptions exist, such as with N-butyl-1-deoxy-galactonojirimycin (migalastat), highlighting the nuanced interplay between substituent position and biological function. nih.gov

Role of N-Alkylation and other Derivatizations on Potency and Selectivity

Modification of the ring nitrogen atom, particularly through N-alkylation, is a widely employed strategy to enhance the potency and modulate the selectivity of iminosugar inhibitors. molaid.com The nitrogen atom, which is typically protonated at physiological pH, plays a crucial role in mimicking the charge of the oxonium ion-like transition state of glycosidic bond cleavage. nih.gov Altering the substituent on this nitrogen can significantly impact the inhibitor's interaction with the enzyme's active site.

N-alkylated derivatives of 1-deoxynojirimycin (B1663644) (DNJ), such as miglitol (B1676588) (N-hydroxyethyl-DNJ) and miglustat (B1677133) (N-butyl-DNJ), are approved drugs, demonstrating the clinical success of this derivatization strategy. mdpi.comfrontiersin.org The length and nature of the N-alkyl chain can have a dramatic effect on inhibitory activity and selectivity. For instance, increasing the length of the N-alkyl chain in DNJ derivatives can lead to a reversal of selectivity from α-glucosidase to β-glucosidase. nih.gov This suggests that more lipophilic substituents may favor interaction with a hydrophobic pocket in the active site of β-glucosidases. researchgate.netnih.gov

Studies have shown that for N-alkylated DNJ derivatives, maximal glycosidase inhibitory activity is often observed with linkers of 4-6 carbon atoms, especially when attached to a phenyl group. figshare.com This highlights the importance of both the length and the nature of the N-substituent. For example, N-nonyl-DNJ has shown potent antiviral activity against flaviviruses, likely through inhibition of ER α-glucosidase. nih.gov

Comparative Analysis of Piperidine- and Pyrrolidine-Based Iminocyclitols

Iminocyclitols can be broadly classified based on their core ring structure, with piperidines (six-membered rings) and pyrrolidines (five-membered rings) being the most extensively studied classes. mdpi.comdifferencebetween.com Both classes have yielded potent glycosidase inhibitors, but their structural differences often lead to distinct biological activity profiles. mdpi.com

Piperidine-based iminocyclitols , with 1-deoxynojirimycin (DNJ) as the most famous representative, have a long history of research and have led to the development of approved drugs like miglitol and miglustat. mdpi.com The six-membered ring of piperidines closely mimics the pyranose form of monosaccharides. The inhibitory activity of piperidine-based iminocyclitols is highly dependent on the stereochemistry of the hydroxyl groups and the nature of the N-substituent. arkat-usa.org

Pyrrolidine-based iminocyclitols , on the other hand, have gained increasing importance in recent years, with some exhibiting higher biological significance than their piperidine counterparts. beilstein-journals.org These five-membered ring systems mimic the furanose form of sugars. Pyrrolidine iminosugars, such as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) and 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), have shown potent inhibition of various glycosidases. mdpi.com

A key difference lies in their conformational flexibility. The five-membered pyrrolidine ring is generally more flexible than the six-membered piperidine ring, which can influence how they adapt to the enzyme's active site. The biological activity of pyrrolidine iminocyclitols is dictated by the stereochemistry of all carbon atoms, which can lead to conformations that inhibit either α-mannosidases or α-galactosidases. beilstein-journals.org

Furthermore, N-alkyl and C1-alkyl substituted five-membered iminocyclitols have emerged as a class of potent antiviral compounds. beilstein-journals.org For instance, novel five-membered iminocyclitol derivatives have been identified as potent and selective inhibitors of glycoprotein-processing α-glucosidases, with some showing antiviral activity against viruses like Japanese encephalitis virus and dengue virus. nih.gov In some cases, pyrrolidine-based inhibitors have been found to be more potent than their piperidine analogues. For example, certain pyrrolidine stereoisomers have shown slightly higher activity against α-galactosidase than their D-altro counterparts. nih.gov

The choice between a piperidine or pyrrolidine scaffold for inhibitor design depends on the target enzyme and the desired biological effect. While piperidines have a well-established track record, the unique structural and conformational properties of pyrrolidines offer exciting opportunities for the development of novel and highly selective glycosidase inhibitors. nih.govmdpi.com

Interactive Data Tables

Table 1: Glycosidase Inhibition by Piperidine-Based Iminocyclitols

| Compound | Target Enzyme | IC50 / Ki | Reference |

| N-butyl-1-deoxynojirimycin (Miglustat) | α-glucosidase | Weak inhibition | nih.gov |

| N-hydroxyethyl-1-deoxynojirimycin (Miglitol) | α-glucosidase | Potent inhibition | google.com |

| Deoxyfuconojirimycin (DFJ) | α-L-fucosidase | Ki in nM range | acs.org |

| N-nonyl-DNJ | ER α-glucosidase | Potent inhibition | nih.gov |

| N-(1-(pentyloxy)methyl)adamantan-1-yl) aminocyclopentitol | GBA1 | Ki ≈ 16 nM | nih.gov |

| N-(1-(pentyloxy)methyl)adamantan-1-yl) aminocyclopentitol | GBA2 | Ki ≈ 14 nM | nih.gov |

Table 2: Glycosidase Inhibition by Pyrrolidine-Based Iminocyclitols

| Compound | Target Enzyme | IC50 / Ki | Reference |

| (2R,3R,4R,5R)-N-methyl-2-(acetamidomethyl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine | Human N-acetyl-β-hexosaminidases | Ki ≈ 24 nM | nih.gov |

| Indole derivative of 1-amino-1,2,5-dideoxy-2,5-imino-d-mannitol | α-glucosidase | Ki = 53 nM | nih.gov |

| meso-galacto pyrrolidine stereoisomer | α-galactosidase | IC50 = 1.0 µM | nih.gov |

| d-altro pyrrolidine stereoisomer | α-galactosidase | IC50 = 5.0 µM | nih.gov |

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Specific Biosynthesis Pathways for 1,6-Dideoxynojirimycin

No specific information is available on the biosynthetic pathways leading to the formation of this compound in any organism.

Development of Novel Synthetic Analogues with Enhanced Selectivity or Multi-Target Activity

There is a lack of published research on the synthesis of novel analogues derived from a this compound scaffold.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Detailed molecular and cellular mechanistic studies for this compound are not present in the available literature.

Exploration of Additional Preclinical Therapeutic Applications

There are no documented preclinical studies exploring the therapeutic applications of this compound.

Synergistic Effects with Other Bioactive Compounds in Complex Biological Systems

Research into the potential synergistic effects of this compound with other compounds has not been found.

Future primary research is required to establish a foundational understanding of this compound before a comprehensive analysis of its future research directions can be meaningfully compiled.

常见问题

[Basic] What synthetic routes are established for 1,6-Dideoxynojirimycin, and what steps ensure stereochemical fidelity?

The synthesis of this compound involves a double reductive amination of a C5-keto aldose intermediate. Key steps include:

- Reaction of 1,2-O-isopropylidene-3-O-benzyl-α-D-xylo-pentodialdose with ethyl diazoacetate to form a β-keto ester intermediate.

- Decarboxylation and hydrolysis to yield a C5-keto sugar.

- Diastereoselective reductive amination using sodium cyanoborohydride, which is hydroxyl-directed (C4-OH governs stereochemistry).

- Final purification via perbenzylation to separate D-gluco and L-ido diastereomers (86:14 ratio observed).

Critical validation includes comparing ¹H/¹³C-NMR data and specific rotation with literature values .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory protection: Use a fume hood for powder handling; employ respiratory filters during prolonged exposure.

- Storage: Store in airtight containers at recommended temperatures; avoid prolonged storage due to potential degradation.

- Spill management: Clean spills immediately using absorbent materials and dispose of waste via certified hazardous waste protocols .

[Basic] How should researchers characterize this compound to confirm structural purity?

- Spectroscopic methods: ¹H and ¹³C NMR to verify backbone structure and stereochemistry.

- Chromatography: HPLC or TLC to assess purity (Rf values compared to standards).

- Optical rotation: Measure specific rotation ([α]D) to confirm enantiomeric purity (e.g., compare with literature values from synthetic studies).

- Mass spectrometry: High-resolution MS (HRMS) for molecular weight confirmation .

[Advanced] How can diastereomeric mixture formation during synthesis be minimized or resolved?

- Stereodirecting strategies: Leverage hydroxyl-directed reductive amination (C4-OH guides hydride addition).

- Intermediate derivatization: Perbenzylate diastereomers to amplify chromatographic separation efficiency (e.g., flash chromatography post-benzylation).

- Optimized conditions: Conduct reactions at –78°C to favor kinetic control and improve D-gluco isomer yield (86% selectivity achieved in reported protocols) .

[Advanced] What in vitro assays are recommended to evaluate this compound’s inhibitory activity against glucosylceramide synthase?

- Enzyme kinetics: Use purified glucosylceramide synthase in a radiolabeled assay (e.g., measure incorporation of UDP-glucose into ceramide).

- IC50 determination: Perform dose-response curves with varying inhibitor concentrations.

- Competitive inhibition analysis: Compare Lineweaver-Burk plots with/without inhibitor to determine binding mode.

- Validation: Cross-reference results with structurally related inhibitors (e.g., N-alkylated derivatives) to assess specificity .

[Advanced] How should contradictory data on inhibitory potency across studies be addressed?

- Standardization: Replicate assays under uniform conditions (pH, temperature, enzyme source).

- Structural verification: Confirm compound purity via NMR and HRMS to rule out degradation or impurities.

- Comparative studies: Test this compound alongside positive controls (e.g., miglustat) to calibrate potency metrics.

- Meta-analysis: Systematically review assay protocols (e.g., substrate concentrations, incubation times) to identify variables affecting results .

[Advanced] What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

- Targeted modifications: Synthesize analogs with variations at C1, C6, or hydroxyl groups to probe essential pharmacophores.

- Enzymatic screening: Test derivatives against glucosylceramide synthase and related glycosidases (e.g., α-glucosidase) to assess selectivity.

- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding interactions and guide synthetic priorities.

- Data triangulation: Combine inhibition data, solubility metrics, and cytotoxicity profiles to prioritize lead compounds .

[Basic] What documentation is critical for ensuring reproducibility in studies involving this compound?

- Synthetic protocols: Detailed reaction conditions (solvents, temperatures, catalysts) and purification steps.

- Analytical data: Raw NMR spectra, chromatograms, and optical rotation values.

- Biological assays: Full descriptions of enzyme sources, substrate concentrations, and inhibition calculations.

- Safety records: Batch-specific storage conditions and handling logs .

[Advanced] How can researchers validate this compound’s mechanism of action in cellular models?

- Gene knockout models: Use CRISPR/Cas9 to silence glucosylceramide synthase in cell lines and measure residual activity.

- Metabolic tracing: Employ stable isotope-labeled glucose or ceramide to track glycolipid biosynthesis inhibition.

- Subcellular localization: Confocal microscopy with fluorescent ceramide analogs to visualize lysosomal accumulation.

- Rescue experiments: Reintroduce functional enzyme via transfection to confirm specificity .

[Advanced] What in vivo models are appropriate for preclinical testing of this compound?

- Murine models: Gaucher disease mice (e.g., Gba knockout) to assess glucosylceramide reduction in target tissues.

- Pharmacokinetics: Measure plasma half-life, tissue distribution, and metabolite profiling via LC-MS/MS.

- Toxicity screens: Monitor hepatic/renal function and hematological parameters during chronic dosing.

- Behavioral endpoints: Evaluate neurological outcomes in models of glycosphingolipid storage disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。